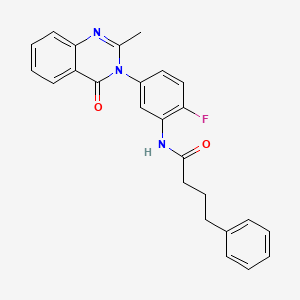

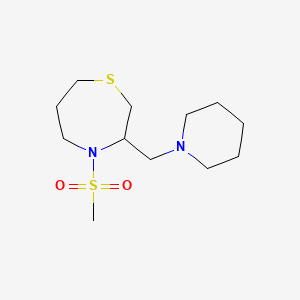

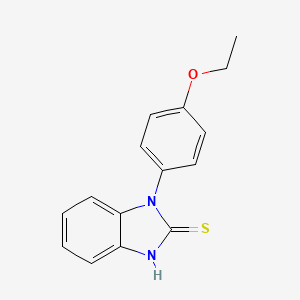

![molecular formula C26H24N2O5S B2513733 N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide CAS No. 866813-74-3](/img/structure/B2513733.png)

N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective angiotensin II type 2 (AT2) receptor antagonist that has shown promising results in preclinical studies.

Wissenschaftliche Forschungsanwendungen

Structural Aspects and Fluorescence Properties

The structural aspects and properties of amide-containing isoquinoline derivatives, including compounds with structural similarities to N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide, have been explored for their potential in forming salts, inclusion compounds, and host–guest complexes. These compounds exhibit significant fluorescence properties, which could be of interest for optical applications and materials science. The study by Karmakar et al. (2007) delves into how these structural properties influence the material's fluorescence, offering insights into their utility in creating highly fluorescent materials for various scientific applications (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial Potential

Another significant application of similar compounds is in the development of new antimicrobial agents. Desai, Shihora, and Moradia (2007) synthesized new quinazolines showing potential as antimicrobial agents, tested against various bacterial and fungal strains. This suggests that derivatives like N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide could be explored for their antimicrobial properties, potentially leading to new treatments for resistant microbial infections (Desai, Shihora, & Moradia, 2007).

Enzyme Inhibitory Activities

The search for new enzyme inhibitors is a crucial aspect of drug discovery, particularly for treating diseases involving enzymatic dysregulation. Virk et al. (2018) synthesized compounds structurally related to N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide and evaluated their inhibition potential against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings indicate the potential of such compounds in the development of new therapeutic agents targeting various enzymatic pathways (Virk et al., 2018).

Synthesis and Characterization for Drug Development

Efficient synthesis routes and characterization of quinoline derivatives are fundamental for the development of new drugs. Jiang et al. (2011) described a new route for preparing key intermediates for selective EGFR kinase inhibitors, highlighting the importance of such compounds in the synthesis of anticancer, antimalarial, antidiabetic, and antiviral agents. This underscores the critical role of N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide derivatives in drug development processes (Jiang et al., 2011).

Analgesic and Anti-inflammatory Applications

The quest for new analgesic and anti-inflammatory compounds is ongoing, given the limitations and side effects of current drugs. Alagarsamy et al. (2015) synthesized quinazolinyl acetamides, including structures akin to N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide, and tested them for analgesic and anti-inflammatory activities. These compounds showed promising results, suggesting their potential in developing new therapies for pain and inflammation with possibly lower ulcerogenic risks compared to existing treatments (Alagarsamy et al., 2015).

Eigenschaften

IUPAC Name |

N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S/c1-3-18-8-10-19(11-9-18)27-25(29)17-28-16-24(26(30)22-6-4-5-7-23(22)28)34(31,32)21-14-12-20(33-2)13-15-21/h4-16H,3,17H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMQZLSTAUMAEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

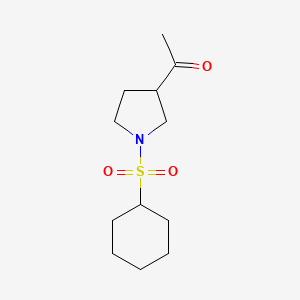

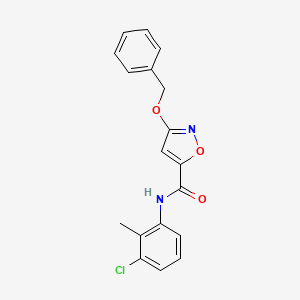

![2-(6-oxopyridazin-1(6H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2513654.png)

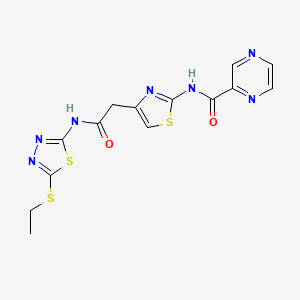

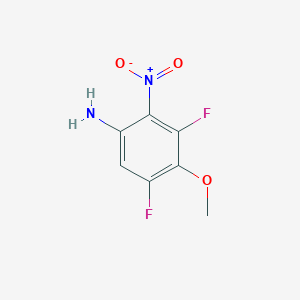

![(2E)-3-[(4-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2513658.png)

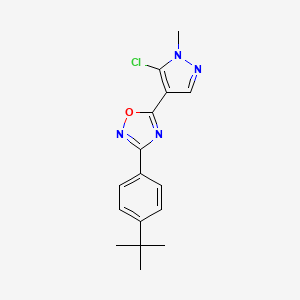

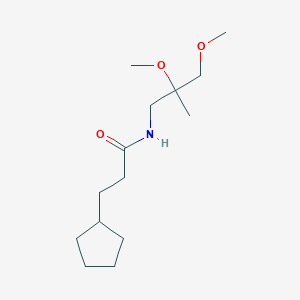

![N1-(2-methoxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2513662.png)

![N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2513663.png)